

A Technical Guide to the Physical Properties of N,N-Dimethylpropylamine

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Compound of Interest

Compound Name: Dimethylpropylamine

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N,N-Dimethylpropylamine (DMPA) is a versatile tertiary amine that serves as a crucial building block in organic synthesis and finds extensive application in the pharmaceutical and chemical industries. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in drug formulation and chemical process design. This technical guide provides a comprehensive overview of the key physical characteristics of N,N-dimethylpropylamine, details standardized experimental protocols for their determination, and presents a visual representation of a common experimental workflow.

Core Physical and Chemical Properties

N,N-Dimethylpropylamine is a colorless liquid with a characteristic amine odor.^[1] It is recognized for its utility as a reagent in various chemical transformations and as an intermediate in the synthesis of more complex molecules.^[2]

Summary of Quantitative Data

The physical properties of N,N-dimethylpropylamine have been reported across various sources. The following table summarizes these key quantitative data points, highlighting the range of observed values.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₃ N	[3]
Molecular Weight	87.16 g/mol	[3]
Appearance	Colorless liquid	[3]
Melting Point	-95 °C to -115.88 °C (estimate)	[3]
Boiling Point	58 °C to 67.3 °C at 760 mmHg	[3][4]
Density	0.6955 g/cm ³ to 0.736 g/cm ³ at 20 °C	[5][4]
Water Solubility	Very soluble; 1000 g/L at 20 °C	[3][5]
Vapor Pressure	17.25 kPa at 20 °C	[5]
Refractive Index	1.3832 to 1.3860 at 20 °C	[5]
pKa (Basic)	9.83 (Predicted) to 10.2	
LogP	0.958 to 1.32 at 23 °C	[5][4]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the reliable application of chemical substances. Standardized methods, such as those developed by ASTM International and the Organisation for Economic Co-operation and Development (OECD), ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments.

Determination of Melting Point (Adapted from OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[3]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed.[6]

Apparatus:

- Melting point apparatus (e.g., capillary tube apparatus like Mel-Temp, or a hot stage microscope).[6]
- Calibrated thermometer or temperature sensor.
- Capillary tubes (sealed at one end).
- Mortar and pestle for pulverizing the sample.[7]

Procedure:

- Sample Preparation: The substance is thoroughly dried and finely pulverized in a mortar.[7]
- Capillary Loading: The capillary tube is filled with the powdered sample to a height of approximately 3-5 mm.[8]
- Heating: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated rapidly to a temperature about 20°C below the expected melting point.
[6]
- Observation: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle disappears is recorded as the final melting point.[6]
- Reporting: The result is reported as a melting range. For a pure substance, this range is typically narrow.[6]

Determination of Boiling Point (Adapted from ASTM D1120)

The equilibrium boiling point is the temperature at which a liquid boils under equilibrium conditions at atmospheric pressure.[9]

Principle: A specified amount of the liquid is boiled under equilibrium conditions, and the temperature of the vapor is measured.[9]

Apparatus:

- Distillation flask.
- Condenser.
- Calibrated thermometer or temperature sensor.
- Heating source (e.g., heating mantle).
- Boiling chips.

Procedure:

- **Assembly:** The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
- **Sample Addition:** A measured volume of the liquid and a few boiling chips are added to the distillation flask.
- **Heating:** The flask is heated gently. The heating rate is adjusted so that the condensate drips from the condenser at a steady rate.
- **Equilibrium:** The temperature is recorded when it becomes stable, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.
- **Pressure Correction:** The observed boiling point is corrected to standard atmospheric pressure if the measurement is made at a different pressure.

Determination of Density (Adapted from ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.^[10]

Principle: A small volume of the liquid is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is used to determine its density.^[10]

Apparatus:

- Digital density meter with an oscillating U-tube.[10]
- Thermostatic control for the measuring cell.
- Syringe or autosampler for sample injection.

Procedure:

- Calibration: The instrument is calibrated with two reference standards of known density, typically dry air and pure water.
- Sample Introduction: A small, bubble-free aliquot of the sample is introduced into the measuring cell.[5]
- Measurement: The instrument measures the oscillation period of the filled U-tube and calculates the density based on the calibration data. The measurement is typically performed at a controlled temperature, such as 20°C.
- Cleaning: After each measurement, the cell is cleaned with appropriate solvents and dried with a stream of air.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[11] For substances with solubility above 10^{-2} g/L, the flask method is commonly used.[11]

Principle: A sufficient amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[11]

Apparatus:

- Flask with a stirrer.
- Constant temperature bath.

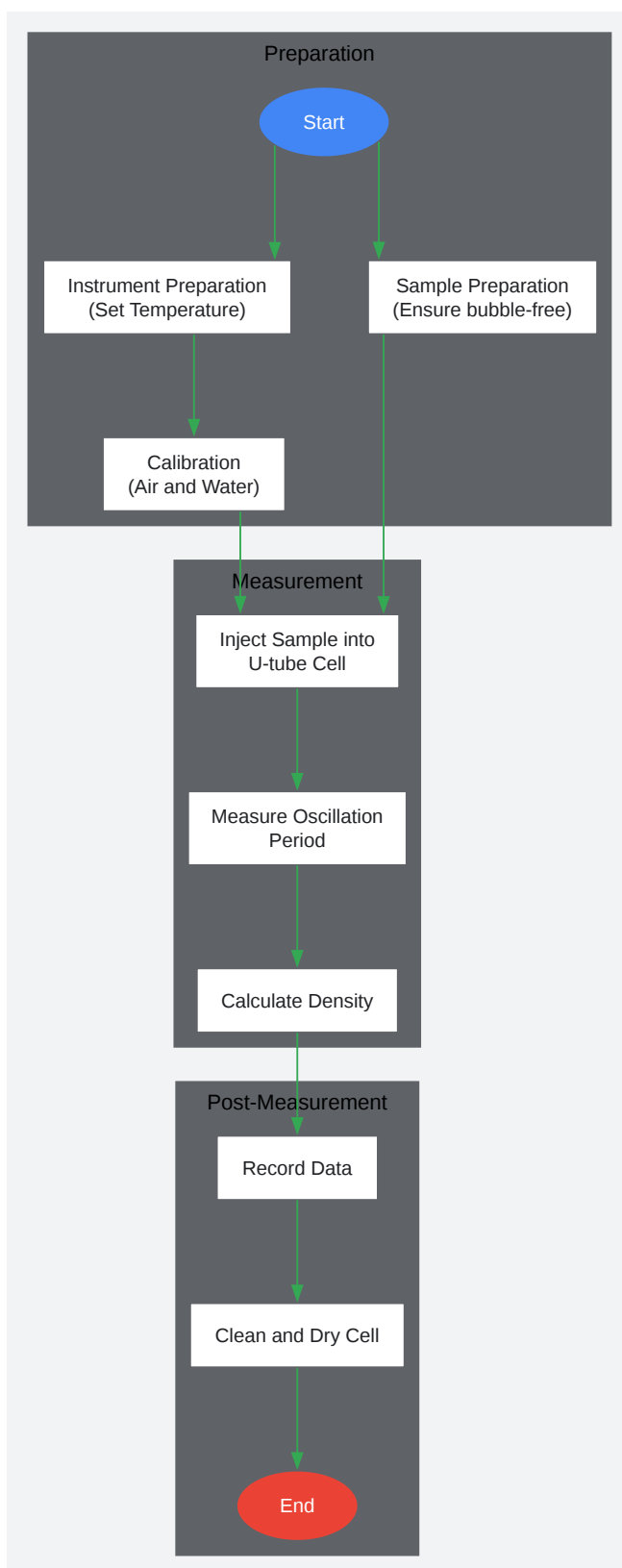
- Centrifuge or filtration system to separate undissolved material.
- Analytical instrument for concentration measurement (e.g., GC, HPLC).

Procedure:

- **Equilibration:** An excess amount of the substance is added to a known volume of water in a flask. The mixture is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).^[11]
- **Phase Separation:** The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
- **Analysis:** The concentration of the dissolved substance in the clear aqueous phase is determined using a pre-calibrated analytical method.
- **Replicates:** The experiment is performed in replicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the density of a liquid sample, such as N,N-**dimethylpropylamine**, using a digital density meter, as outlined in the ASTM D4052 standard.



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Caption: Workflow for Density Determination via Digital Density Meter.

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